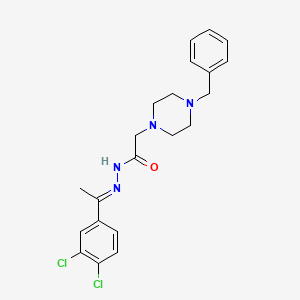![molecular formula C23H27N5O2S B11986348 (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound that features a combination of aromatic, heterocyclic, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves a multi-step process:
- Synthesis of 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : This involves the cyclization of a suitable precursor, such as a thiophene derivative, with a guanidine compound under acidic or basic conditions.
- Hydrazone Formation : The final step involves the reaction of (1E)-1-(3-nitrophenyl)ethanone with the synthesized 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine in the presence of hydrazine hydrate under reflux conditions.
Formation of (1E)-1-(3-nitrophenyl)ethanone: This can be achieved through the nitration of acetophenone followed by a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
- Oxidation : The nitro group in the compound can undergo reduction to form an amino group.
- Reduction : The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Reagents like halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
- Reduction of the nitro group : Formation of (1E)-1-(3-aminophenyl)ethanone.
- Reduction of the hydrazone : Formation of the corresponding hydrazine derivative.
- Substitution reactions : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound can be used as an intermediate in the synthesis of more complex molecules.
- Catalysis : It may serve as a ligand in catalytic reactions.
Biology
- Biological Probes : The compound can be used in the development of probes for studying biological systems.
Medicine
- Pharmaceuticals : Potential applications in drug development due to its unique structural features.
Industry
- Materials Science : The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : Similar structure with a tert-butyl group instead of a tert-pentyl group.
- (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)semicarbazone : Similar structure with a semicarbazone moiety instead of a hydrazone.
Uniqueness
The unique combination of functional groups in (1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone provides it with distinct chemical reactivity and potential applications that are not shared by its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H27N5O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-5-23(3,4)16-9-10-19-18(12-16)20-21(24-13-25-22(20)31-19)27-26-14(2)15-7-6-8-17(11-15)28(29)30/h6-8,11,13,16H,5,9-10,12H2,1-4H3,(H,24,25,27)/b26-14+ |
InChI Key |
GIMBHBUJZDYZDL-VULFUBBASA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986266.png)
![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)

![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)

![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)
![(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone](/img/structure/B11986323.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)
